
4-(4-Aminophenyl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)-4-methylpentanoic acid is an organic compound that features an aminophenyl group attached to a methylpentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-4-methylpentanoic acid typically involves the reaction of 4-aminophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the nitration of phenol followed by reduction with iron to yield 4-aminophenol, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminophenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as iron or catalytic hydrogenation.
Substitution reagents: Such as halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Medicine: Investigated for potential therapeutic uses due to its biological activity.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a competitive inhibitor of PepT1, it binds to the transporter and prevents the uptake of peptides, thereby modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenylboronic acid: Used in sensing applications and as a reagent in organic synthesis.
4-Aminothiophenol: Utilized in the synthesis of pectin conjugates and in the detection of thrombin.
Uniqueness
4-(4-Aminophenyl)-4-methylpentanoic acid is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of an aminophenyl group with a methylpentanoic acid backbone provides unique chemical and biological properties that are leveraged in various applications.
Eigenschaften
CAS-Nummer |
23203-46-5 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-7-11(14)15)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UYPNMPFOGFKGRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



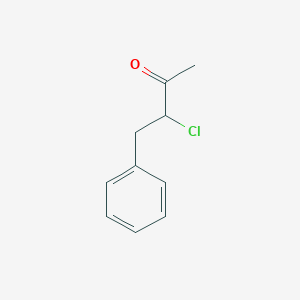
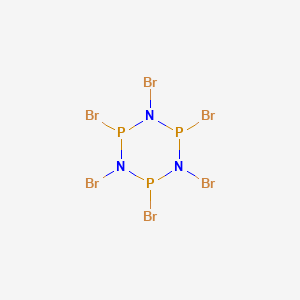


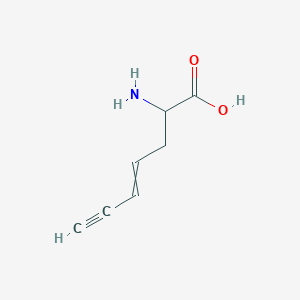


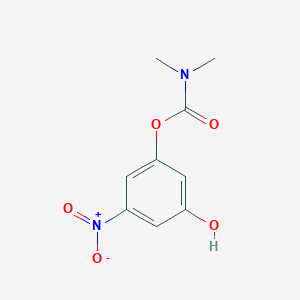
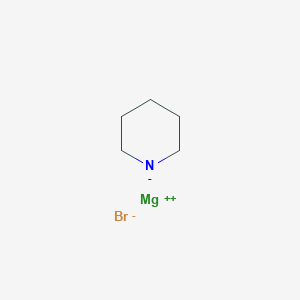
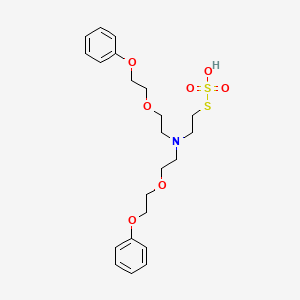
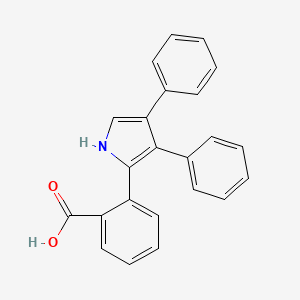
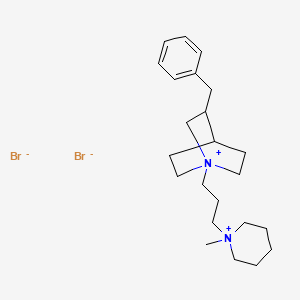
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
